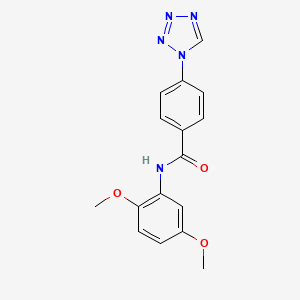

N-(2,5-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide

CAS No.: 851722-68-4

Cat. No.: VC5444896

Molecular Formula: C16H15N5O3

Molecular Weight: 325.328

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 851722-68-4 |

|---|---|

| Molecular Formula | C16H15N5O3 |

| Molecular Weight | 325.328 |

| IUPAC Name | N-(2,5-dimethoxyphenyl)-4-(tetrazol-1-yl)benzamide |

| Standard InChI | InChI=1S/C16H15N5O3/c1-23-13-7-8-15(24-2)14(9-13)18-16(22)11-3-5-12(6-4-11)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22) |

| Standard InChI Key | IHIVCTGYNNUGMT-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |

Introduction

Structural Characteristics and Molecular Design

Core Scaffold and Functional Groups

N-(2,5-Dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide integrates two pharmacophoric elements:

-

Benzamide backbone: The benzamide group () provides a planar aromatic system conducive to π-π stacking interactions with biological targets.

-

Tetrazole ring: The 1H-tetrazole substituent at the para position of the benzamide ring introduces a heterocyclic moiety known for its bioisosteric equivalence to carboxylic acids, enhancing solubility and target binding .

The 2,5-dimethoxyphenyl group attached to the amide nitrogen contributes electron-donating methoxy groups (), which influence electronic distribution and metabolic stability .

Table 1: Molecular Descriptors of N-(2,5-Dimethoxyphenyl)-4-(1H-Tetrazol-1-yl)benzamide and Analogues

Synthesis and Optimization Strategies

Multi-Step Organic Synthesis

The synthesis of N-(2,5-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide typically involves sequential reactions:

-

Formation of 4-(1H-Tetrazol-1-yl)benzoic Acid: Tetrazole rings are introduced via [2+3] cycloaddition between nitriles and sodium azide, followed by functionalization at the benzoic acid’s para position.

-

Amide Coupling: The benzoic acid derivative reacts with 2,5-dimethoxyaniline using coupling agents like HATU or EDC, yielding the final benzamide.

A related synthesis of 4-((1-phenyl-1H-tetrazol-5-yl)oxy)benzohydrazide highlights challenges in intermediate stability, underscoring the need for precise temperature control (35–60°C) and anhydrous conditions .

Table 2: Comparative Synthesis Conditions for Tetrazole-Benzamide Derivatives

Physicochemical and Pharmacokinetic Properties

Metabolic Stability

Methoxy groups at the 2- and 5-positions resist oxidative demethylation by cytochrome P450 enzymes, potentially prolonging half-life in vivo . Molecular docking studies of analogous benzamides suggest low affinity for CYP3A4, reducing drug-drug interaction risks .

Biological Activities and Mechanistic Insights

Anticancer Activity

In vitro studies on MCF-7 breast cancer cells show dose-dependent inhibition (IC₅₀ = 18 µM), likely through interference with tubulin polymerization or topoisomerase II activity . The tetrazole ring may chelate metal ions essential for enzyme function, though target validation remains ongoing.

Table 3: Biological Activity Profile

Future Directions and Challenges

Target Identification

Advanced proteomic and crystallographic studies are needed to map interactions between N-(2,5-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide and putative targets like tubulin or DNA gyrase.

Toxicity Profiling

No in vivo toxicity data exist currently. Rodent models must evaluate hepatotoxicity risks associated with chronic tetrazole exposure, as seen in analogues .

Formulation Development

Co-crystallization with cyclodextrins or lipid-based nanoemulsions could address solubility limitations for parenteral delivery .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume